1,2-Bis(3-indenyl)ethane
Overview
Description
1,2-Bis(3-indenyl)ethane is an indene derivative.
Scientific Research Applications
Synthesis and Chemical Properties
- Olefin Polymerization Catalysts : Bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane, a derivative of 1H-Indene, is synthesized and used as a ligand for metal complexes, serving as catalysts in olefin polymerization (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).
- Crystal Structure Analysis : Studies on the crystal structure of certain derivatives, such as α,β-unsaturated ketones, reveal detailed molecular arrangements and intermolecular interactions (Wang, Gong, Sun, & Yao, 2013).
Environmental and Chemical Separation
- Mercury Ion Partitioning : A specific derivative, incorporating an ethylene-glycol spacer, significantly improves mercury ion distribution ratios from aqueous solutions, indicating potential for environmental cleanup applications (Holbrey, Visser, Spear, Reichert, Swatloski, Broker, & Rogers, 2003).
Materials Science
- Polymerization Catalysis : Methylene-bridged metallocenes with 1H-indene ligands have been synthesized, showing effectiveness in polymerization catalysis and providing insights into molecular structures (Resconi, Camurati, Fiori, Balboni, Mercandelli, & Sironi, 2006).
- Ultrasound-Assisted Synthesis : 1H-Indene derivatives synthesized via ultrasound-assisted methods offer an environmentally friendly approach with good yields and easy work-up processes (Ghahremanzadeh, Fereshtehnejad, Mirzaei, & Bazgir, 2011).
Synthesis of Complex Molecules
- Ligand Synthesis : Efficient synthesis of complex ligands such as 1,2-bis(2,2′-bipyridinyl)ethane demonstrates the versatility of 1H-Indene derivatives in creating functional molecules (Lehn & Ziessel, 1988).
Crystallography
- Crystal and Molecular Structure Studies : Research on compounds like tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N′)) palladium(II)) provides valuable insights into molecular and crystal structures (Baker, Crass, Maniska, & Craig, 1995).
Organic Chemistry
- Copper-Catalyzed Arylative Cyclization : This process enables the creation of polysubstituted 1H-indenes, which can form polycyclic aromatic hydrocarbons with potential applications in various fields (Zeng, Ilies, & Nakamura, 2011).
Mechanism of Action
1,2-Bis(3-indenyl)ethane, also known as 1,2-di(1H-inden-3-yl)ethane, 1H-Indene, 3,3’-(1,2-ethanediyl)bis-, or 3-[2-(3H-inden-1-yl)ethyl]-1H-indene, is an intriguing compound with potential applications in various fields.
Mode of Action
It is known to be used in the synthesis of rac-(ebi)zr(nme 2) 2 (ebi=ethylene-1,2-bis(1-indenyl)) by elimination reaction with zr(nme 2) 4 .
Result of Action
This compound may be used for the preparation of chiral polymerization catalysts
Properties
IUPAC Name |
3-[2-(3H-inden-1-yl)ethyl]-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAQBIQKEFJNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885060 | |
Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18657-57-3 | |
Record name | 1,2-Bis(3-indenyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18657-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018657573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,2-bis(3-indenyl)ethane and its significance in organometallic chemistry?
A: this compound (C20H18) is a hydrocarbon featuring two indenyl groups bridged by an ethylene linker. This structure is particularly important because it enables the formation of ansa-metallocene complexes. [, ] In these complexes, the this compound acts as a chelating ligand, coordinating to a metal center (like Zirconium, Titanium, Tungsten, Molybdenum, or Ruthenium) through the five-membered rings of the indenyl moieties. This "bridged" configuration offers several advantages, such as enhanced thermal stability and control over the stereochemistry of the resulting complexes, making them valuable in catalytic applications. [, , ]
Q2: How does the structure of this compound influence the stereochemistry of the metallocene complexes it forms?
A: The ethylene bridge in this compound restricts the rotation of the indenyl rings, leading to the formation of two distinct stereoisomers: rac and meso. [, ] The rac isomers, with their two indenyl rings oriented in the same direction, are often favored in catalytic reactions due to their higher activity and selectivity. [, ] This stereochemical control is a significant advantage in asymmetric synthesis, allowing for the selective formation of desired enantiomers.
Q3: What are the common synthetic routes for incorporating this compound into metallocene complexes?
A: A common approach involves reacting dilithiated this compound with metal carbonyl complexes, such as M(CO)5(THF) (M = Mo, W). [] Another widely used method is the amine elimination reaction, where this compound reacts with metal amide complexes like Zr(NMe2)4 or Ti(NC3H6)4. [, ] The choice of synthetic route can influence the yield, purity, and isomeric ratio of the resulting metallocene complex.
Q4: What are the primary catalytic applications of metallocene complexes derived from this compound?
A4: Metallocene complexes incorporating this compound have demonstrated significant potential as catalysts in various reactions:
- Alkene Polymerization: They are highly active catalysts for the polymerization of olefins, enabling the production of polymers with controlled molecular weight and tacticity. []
- Asymmetric Hydrogenation: These complexes can act as chiral catalysts for the asymmetric hydrogenation of alkenes, facilitating the synthesis of enantiomerically enriched compounds. []
- Asymmetric Synthesis of Allylic Amines: They have been utilized in the asymmetric synthesis of allylic amines, crucial building blocks in organic synthesis. []
- Asymmetric Carbomagnesiation: These complexes serve as efficient catalysts for asymmetric carbomagnesiation reactions, providing a route to chiral organometallic reagents. []
Q5: How do the properties of the metal center influence the catalytic activity of this compound-based metallocene complexes?
A: The choice of the metal center significantly impacts the catalytic properties of these complexes. For instance, zirconium-based complexes often exhibit high activity in olefin polymerization, while titanium-based complexes are preferred for asymmetric reductions. [, ] The electronic and steric properties of the metal center dictate the reactivity and selectivity of the catalyst.
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